![molecular formula C19H22ClN3O B4394357 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B4394357.png)
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide
Overview
Description
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide, also known as CMPD101, is a piperazine derivative that has been extensively studied in scientific research. This compound has shown potential in various areas of research, including neuroscience, cancer biology, and drug discovery.
Mechanism of Action
The mechanism of action of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide involves its binding to the sigma-1 receptor. This receptor is involved in the modulation of various cellular processes, including calcium signaling, protein synthesis, and cell survival. By antagonizing this receptor, 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide can modulate these processes and potentially have therapeutic effects.
Biochemical and Physiological Effects:
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects, depending on the specific research application. In neuroscience research, 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to modulate pain perception and reduce inflammation. In cancer research, 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is its selectivity for the sigma-1 receptor, which allows for more targeted research. However, one limitation is its relatively low potency, which may require higher concentrations for effective results.
Future Directions
There are several potential future directions for research involving 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for chronic pain, as it has shown promise in modulating pain perception. Additionally, further investigation into its potential as a cancer treatment is warranted, particularly in vivo studies. Finally, research into the potential side effects and safety of 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide is necessary for its development as a potential therapeutic agent.
Scientific Research Applications
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has been studied extensively in neuroscience research, particularly in the area of pain management. It has been shown to act as a selective antagonist of the sigma-1 receptor, which is involved in the modulation of pain perception. 4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)-1-piperazinecarboxamide has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-14-4-3-5-17(12-14)21-19(24)23-10-8-22(9-11-23)18-13-16(20)7-6-15(18)2/h3-7,12-13H,8-11H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAIZZUATCDXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-chloro-2-methylphenyl)-N-(3-methylphenyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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